2-(3-Azidopropyl)-5-ethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azidopropyl)-5-ethylfuran is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a furan ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-5-ethylfuran typically involves the introduction of the azide group through a nucleophilic substitution reaction. One common method is the reaction of 3-chloropropyl-5-ethylfuran with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
3-chloropropyl-5-ethylfuran+NaN3→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropyl)-5-ethylfuran undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
1,2,3-Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azide group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Azidopropyl)-5-ethylfuran has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropyl)-5-ethylfuran primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a concerted cycloaddition mechanism. In reduction reactions, the azide group is converted to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in having a propyl chain with a functional group, but differs in having an amine and silane groups instead of an azide and furan.
Pyrrolidine Derivatives: Share the presence of a nitrogen-containing functional group but differ in the ring structure and substitution pattern.
Uniqueness
2-(3-Azidopropyl)-5-ethylfuran is unique due to its combination of an azide group and a furan ring, which imparts distinct reactivity and potential for diverse applications in click chemistry, materials science, and medicinal chemistry.
Properties
CAS No. |
651315-30-9 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(3-azidopropyl)-5-ethylfuran |
InChI |
InChI=1S/C9H13N3O/c1-2-8-5-6-9(13-8)4-3-7-11-12-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
RIAVKLQSNSAOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.